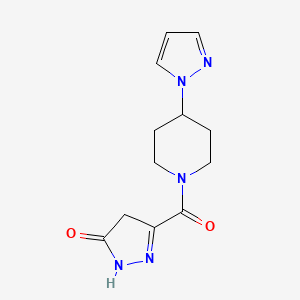
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, commonly known as Nitro-PPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Nitro-PPCA is a synthetic compound that is used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Nitro-PPCA is not well understood. However, it is believed to act as an electrophilic reagent, which reacts with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds. Nitro-PPCA is also believed to act as a Michael acceptor, which reacts with various nucleophiles such as thiols and amines to form a Michael adduct.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Nitro-PPCA are not well understood. However, it has been reported that Nitro-PPCA has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Nitro-PPCA has also been reported to have anti-cancer properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Nitro-PPCA in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. Nitro-PPCA is also relatively easy to synthesize and purify, making it a cost-effective reagent. However, one of the limitations of using Nitro-PPCA in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
For the use of Nitro-PPCA in scientific research include the development of new synthetic methodologies, fluorescent dyes, and anti-inflammatory and anti-cancer compounds.
Méthodes De Synthèse
Nitro-PPCA is synthesized by reacting 5-nitroquinoline-8-carbaldehyde with 4-methoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
Nitro-PPCA has potential applications in various fields of scientific research. It is used in the synthesis of various organic compounds such as heterocyclic compounds, which have applications in the pharmaceutical industry. Nitro-PPCA is also used in the synthesis of chiral compounds, which have applications in the field of asymmetric synthesis. Nitro-PPCA is also used in the synthesis of fluorescent dyes, which have applications in the field of bioimaging.
Propriétés
IUPAC Name |
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c1-27-15-6-4-13(5-7-15)11-14(12-21)20(24)28-18-9-8-17(23(25)26)16-3-2-10-22-19(16)18/h2-11H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGWHGEOMRRMM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)


![N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
![3,4-dihydro-2(1H)-isoquinolinyl{3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-5-nitrophenyl}methanone](/img/structure/B6638792.png)
![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)


